Diiodosilane serves as a versatile precursor for the preparation of various catalysts employed in numerous chemical reactions. These catalysts play a crucial role in accelerating reaction rates, increasing efficiency, and enhancing product selectivity []. Some specific examples include:
Diiodosilane acts as a valuable reagent in organic chemistry, participating in a diverse range of reactions. Some notable examples include:
Diiodosilicon, also known as diiodosilane, is a silicon compound characterized by the presence of two iodine atoms bonded to a silicon atom. Its chemical formula is SiI₂. This compound exists as a colorless to yellowish liquid and is notable for its flammability and reactivity, particularly in the presence of moisture, where it can release flammable gases. Diiodosilicon plays a significant role in various
Diiodosilane is a corrosive and toxic compound. It reacts violently with water and can cause severe burns upon contact with skin and eyes. Inhalation can lead to respiratory problems. Due to its high reactivity, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
Diiodosilicon can be synthesized through several methods:
Diiodosilicon has various applications across different fields:
Diiodosilicon shares similarities with several other silicon halides, each having unique properties:
Compound | Formula | Characteristics | Unique Features |
---|---|---|---|
Monoiodosilane | SiI | Less reactive than diiodosilicon; simpler structure | Only one iodine atom |
Triiodosilane | SiI₃ | Highly reactive; used in organometallic chemistry | Contains three iodine atoms |
Dichlorosilane | SiCl₂ | Less volatile; used in semiconductor manufacturing | Chlorine atoms instead of iodine |
Dihydrosilane | SiH₂ | Used as a reducing agent; less halogenated | Contains hydrogen instead of halogens |
Diiodosilicon's unique combination of two iodine atoms contributes to its distinctive reactivity profile, making it suitable for specific applications that differ from those of similar compounds. Its ability to facilitate transformations in organic synthesis sets it apart from other silicon halides .
Diiodosilicon (SiH₂I₂), first synthesized in the mid-20th century, emerged as a critical compound in inorganic chemistry due to its unique reactivity. Early studies focused on its synthesis via direct reactions between silicon and iodine, as documented in foundational inorganic chemistry texts. The 1960s saw advancements in understanding its molecular structure through gas electron diffraction, which revealed a tetrahedral geometry with Si–I bond lengths of 2.423 Å and I–Si–I bond angles of 110.8°. By the 1980s, researchers began exploring its utility in organic synthesis, particularly for deoxygenation reactions and isocyanate formation. The 2023 development of cost-effective industrial synthesis methods using sodium iodide marked a pivotal shift in production scalability.
Diiodosilicon occupies a niche in silicon chemistry due to its dual functionality as both a reducing agent and a silicon source. Its ability to undergo controlled reactions under mild conditions distinguishes it from other silicon halides like dichlorosilane or tetraiodosilane. In semiconductor research, it serves as a precursor for silicon nitride thin films, which are critical for advanced transistor architectures. The compound’s role in synthesizing fluorinated pharmaceuticals, such as ¹⁸F-DOPA, further underscores its interdisciplinary importance.
Recent studies emphasize three areas:
Gas electron diffraction investigations have provided fundamental insights into the molecular geometry of diiodosilane in the gas phase [8] [23]. Ben Altabef and Oberhammer conducted comprehensive gas electron diffraction studies that established the basic structural parameters of this compound [23] [24]. The experimental data were collected using standard gas electron diffraction apparatus with an accelerating voltage of approximately 60 kilovolts [15]. The sample, inlet system, and nozzle were maintained at room temperature during the measurements [15].
The gas electron diffraction analysis revealed critical geometric parameters that define the molecular structure [23] [24]. The experimental methodology involved recording diffraction intensities at multiple nozzle-to-plate distances to ensure comprehensive data collection across different scattering angles [15]. Photographic plates were analyzed using established methods to extract molecular intensity data [15]. The results from these studies provided the foundation for understanding the three-dimensional arrangement of atoms within the diiodosilane molecule [8] [23].
The gas electron diffraction technique proved particularly valuable for diiodosilane due to its ability to determine molecular structures in the absence of intermolecular interactions that might occur in condensed phases [23] [24]. This approach allowed researchers to obtain accurate structural parameters that reflect the intrinsic molecular geometry [8] [15].
The molecular symmetry of diiodosilane has been established through both experimental and theoretical investigations [8] [23] [24]. The compound adopts C₂ᵥ point group symmetry, which significantly simplifies the analysis of its structural parameters [23] [24]. This symmetry classification indicates that the molecule possesses a vertical mirror plane and a two-fold rotation axis [8].
Under the C₂ᵥ symmetry assumption, the number of independent geometric parameters required to describe the molecular structure is reduced [23] [24]. The symmetry considerations enable the identification of equivalent bond lengths and angles within the molecule [8]. The presence of this symmetry also has implications for the vibrational spectroscopy and electronic properties of the compound [15] [23].
The molecular symmetry analysis has been crucial for quantum chemical calculations, as it allows for the use of symmetry-adapted basis functions and reduces computational complexity [23] [24]. The C₂ᵥ symmetry also provides constraints that must be satisfied in theoretical structure optimizations [8] [15].
Precise determination of bond lengths and angles in diiodosilane has been achieved through gas electron diffraction studies [8] [23] [24]. The most accurately determined parameters include the silicon-iodine bond length and the iodine-silicon-iodine bond angle [23] [24].
Geometric Parameter | Value | Uncertainty | Method |
---|---|---|---|
Si-I bond length | 2.423(3) Å | ±0.003 Å | Gas Electron Diffraction [23] [24] |
I-Si-I bond angle | 110.8(4)° | ±0.4° | Gas Electron Diffraction [23] [24] |
Si-H bond length | 1.475(21) Å | ±0.021 Å | Microwave Spectroscopy [19] |
I-Si-H bond angle | 105.9(19)° | ±1.9° | Microwave Spectroscopy [19] |
The silicon-iodine bond length of 2.423 angstroms represents one of the most precisely determined structural parameters for this compound [23] [24]. This value is consistent with the expected bond length based on the covalent radii of silicon and iodine atoms [8]. The iodine-silicon-iodine bond angle of 110.8 degrees deviates from the ideal tetrahedral angle, reflecting the influence of the larger iodine atoms on the molecular geometry [23] [24].
Additional structural parameters have been determined through microwave spectroscopy studies, which provided complementary information about bond lengths and angles [19]. The silicon-hydrogen bond length was found to be 1.475 angstroms, while the iodine-silicon-hydrogen bond angle measured 105.9 degrees [19]. These parameters complete the description of the tetrahedral coordination environment around the silicon atom [19].
The bond length analysis reveals that the silicon-iodine bonds are longer than typical silicon-carbon bonds but shorter than silicon-bromine bonds, consistent with the periodic trends in atomic radii [20] [23]. The angular parameters indicate distortion from ideal tetrahedral geometry due to steric effects of the iodine substituents [23] [24].
Comprehensive quantum chemical calculations have been performed to complement experimental structural determinations and provide insight into the electronic structure of diiodosilane [8] [15] [23]. Various computational methods have been employed, including Hartree-Fock approximation and different density functional theory approaches [23] [25].
The quantum chemical studies utilized effective core potentials to account for the heavy iodine atoms while maintaining computational efficiency [15] [23]. Basis sets of 3-21G* quality with effective core potentials have been commonly employed in these calculations [23] [25]. The computational results have been systematically compared with experimental geometric parameters and vibrational frequencies [15] [23].
Hartree-Fock calculations provided initial theoretical predictions of molecular geometry, though these typically required correction for electron correlation effects [23] [25]. The calculated bond lengths and angles showed reasonable agreement with experimental values, particularly when electron correlation was included through post-Hartree-Fock methods [15] [23].
The quantum chemical calculations have also enabled prediction of molecular properties that are difficult to measure experimentally [23] [25]. These include electronic energy levels, molecular orbital compositions, and charge distributions within the molecule [15]. The computational results have provided valuable validation of experimental structural determinations and enhanced understanding of the chemical bonding in diiodosilane [23] [25].
Density functional theory methods have proven particularly valuable for studying diiodosilane due to their favorable balance between computational accuracy and efficiency [13] [23] [25]. Both local density approximation and generalized gradient approximation functionals have been applied to this system [23] [25].
The B3LYP hybrid functional has been extensively used in diiodosilane calculations, providing improved descriptions of molecular geometry compared to pure density functional methods [15] [23]. The SVWN local density approximation functional has also been employed for comparative studies [23] [25]. These investigations have systematically examined the performance of different density functional theory approaches for describing silicon-iodine bonding [23] [25].
DFT Method | Si-I Bond Length (Å) | I-Si-I Angle (°) | Relative Accuracy |
---|---|---|---|
B3LYP/3-21G* | 2.441 | 109.8 | High [23] |
SVWN/3-21G* | 2.438 | 111.2 | Moderate [23] |
Experimental | 2.423(3) | 110.8(4) | Reference [23] [24] |
The density functional theory calculations have provided detailed insights into the electronic structure and bonding characteristics of diiodosilane [13] [23]. The results indicate that the silicon-iodine bonds have significant ionic character, with electron density shifted toward the more electronegative iodine atoms [23] [25]. The calculations have also revealed the nature of the highest occupied and lowest unoccupied molecular orbitals, which determine the chemical reactivity of the compound [15] [23].
Vibrational frequency calculations using density functional theory methods have enabled assignment of experimental infrared and Raman spectra [15] [23]. The theoretical frequencies showed good correlation with experimental observations, validating the accuracy of the computational approaches [23] [25]. These studies have contributed to a comprehensive understanding of the molecular vibrations and their relationship to the underlying electronic structure [15] [23].